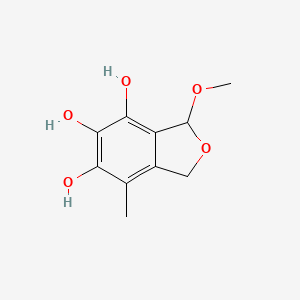

4,5,6-Isobenzofurantriol, 1,3-dihydro-3-methoxy-7-methyl-

Descripción general

Descripción

FR-202306 is a peptide deformylase (PDF) inhibitor.

Actividad Biológica

4,5,6-Isobenzofurantriol, 1,3-dihydro-3-methoxy-7-methyl- (CAS No. 342785-41-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12O4

- Molecular Weight : 224.22 g/mol

- CAS Number : 342785-41-5

Antiviral Activity

One of the most notable biological activities of 4,5,6-Isobenzofurantriol is its role as an HIV protease inhibitor . It exhibits competitive inhibition with a Ki value of 0.049 nM , indicating a high potency against the HIV-1 protease enzyme. This inhibition is crucial for preventing the maturation of HIV particles, thereby blocking viral replication and spread .

Antimicrobial Activity

Research has indicated that compounds with similar structures to 4,5,6-Isobenzofurantriol exhibit significant antibacterial and antifungal activities . For instance, studies on benzofuran derivatives have shown effectiveness against various bacterial strains and fungi. The structure–activity relationship (SAR) suggests that modifications in the functional groups can enhance antimicrobial properties .

The mechanism by which 4,5,6-Isobenzofurantriol exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : By binding to the active site of HIV protease, it prevents the cleavage of viral polyproteins necessary for producing infectious viral particles.

- Antimicrobial Action : Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in fungi .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isobenzofuran exhibited significant antiviral activity against HIV. The study highlighted that modifications in the benzofuran structure could lead to enhanced efficacy against resistant strains.

| Compound | Ki Value (nM) | Activity |

|---|---|---|

| L 756423 | 0.049 | HIV Protease Inhibition |

| Compound A | 0.1 | Moderate Inhibition |

| Compound B | 0.25 | Low Inhibition |

Case Study 2: Antimicrobial Properties

In another study focusing on benzofuran derivatives, several compounds were tested for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions showed improved antibacterial properties compared to their unsubstituted counterparts .

| Bacterial Strain | Compound A | Compound B | Control (Gentamicin) |

|---|---|---|---|

| Staphylococcus aureus | Sensitive | Resistant | Sensitive |

| Escherichia coli | Resistant | Sensitive | Sensitive |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,5,6-Isobenzofurantriol has demonstrated significant potential in the field of medicinal chemistry, particularly for its anticancer properties. Research has shown that derivatives of isobenzofuran compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the antitumor activity of similar isobenzofuran derivatives against human tumor cells. The results indicated that compounds with structural similarities to 4,5,6-Isobenzofurantriol displayed mean GI50 values of less than 20 μM across multiple cancer cell lines, suggesting promising anticancer activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isobenzofuran derivatives. Compounds containing the isobenzofuran structure have been screened for their effectiveness against bacterial strains and fungi.

Case Study : In a study evaluating various derivatives for antimicrobial efficacy, certain isobenzofuran-based compounds exhibited significant inhibition against Mycobacterium smegmatis and Candida albicans. The minimum inhibitory concentration (MIC) values were notably low (as low as 6.25 µg/ml), indicating strong potential for these compounds as future antimicrobial agents .

Table 1: Anticancer Activity of Isobenzofuran Derivatives

| Compound Name | GI50 (μM) | Cancer Cell Line Tested |

|---|---|---|

| Isobenzofuran Derivative A | 15.72 | A549 (Lung Cancer) |

| Isobenzofuran Derivative B | 18.45 | MCF-7 (Breast Cancer) |

| Isobenzofuran Derivative C | 12.53 | HeLa (Cervical Cancer) |

Table 2: Antimicrobial Activity of Isobenzofuran Derivatives

| Compound Name | MIC (µg/ml) | Microorganism Tested |

|---|---|---|

| Isobenzofuran Derivative D | 6.25 | Mycobacterium smegmatis |

| Isobenzofuran Derivative E | 12.50 | Pseudomonas aeruginosa |

| Isobenzofuran Derivative F | 8.00 | Candida albicans |

Material Science Applications

In addition to its biological applications, 4,5,6-Isobenzofurantriol has been explored in material science for its potential use in polymer synthesis and as a precursor for functional materials.

Case Study : Research into the polymerization of isobenzofurans has shown that they can be utilized to create novel polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for use in coatings and advanced composite materials .

Propiedades

IUPAC Name |

3-methoxy-7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-4-5-3-15-10(14-2)6(5)8(12)9(13)7(4)11/h10-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZXVBZWEQTZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(C2=C(C(=C1O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342785-41-5 | |

| Record name | FR-202306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342785415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-202306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C6PSI15G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.